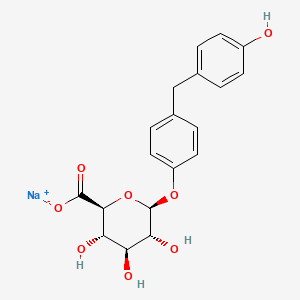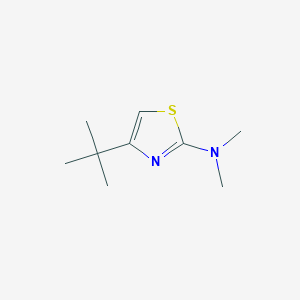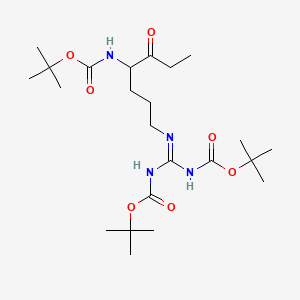![molecular formula C11H7ClN4O B13864934 Imidazo[1,2-a]pyridine,8-[(6-chloro-4-pyrimidinyl)oxy]-](/img/structure/B13864934.png)
Imidazo[1,2-a]pyridine,8-[(6-chloro-4-pyrimidinyl)oxy]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(6-chloropyrimidin-4-yl)oxyimidazo[1,2-a]pyridine is a heterocyclic compound that features both pyrimidine and imidazo[1,2-a]pyridine moieties. This compound is of significant interest in the fields of medicinal and pharmaceutical chemistry due to its potential biological activities and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-(6-chloropyrimidin-4-yl)oxyimidazo[1,2-a]pyridine typically involves the functionalization of imidazo[1,2-a]pyridine scaffolds. One common method includes the use of radical reactions, transition metal catalysis, metal-free oxidation, and photocatalysis strategies
Industrial Production Methods
Industrial production of this compound may involve multicomponent reactions, condensation reactions, intramolecular cyclizations, and tandem reactions . These methods are scalable and can be optimized for large-scale production, ensuring the efficient synthesis of 8-(6-chloropyrimidin-4-yl)oxyimidazo[1,2-a]pyridine.
Analyse Chemischer Reaktionen
Types of Reactions
8-(6-chloropyrimidin-4-yl)oxyimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by metal-free oxidation strategies.
Reduction: Commonly involves the use of reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are prevalent, especially at the pyrimidine moiety.
Common Reagents and Conditions
Oxidation: Metal-free oxidants or photocatalysts.
Reduction: Sodium borohydride or other hydride donors.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring .
Wissenschaftliche Forschungsanwendungen
8-(6-chloropyrimidin-4-yl)oxyimidazo[1,2-a]pyridine has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 8-(6-chloropyrimidin-4-yl)oxyimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. This compound may act by inhibiting enzymes or receptors involved in disease processes. For example, it could inhibit DNA topoisomerase II, leading to the disruption of DNA replication in cancer cells . Additionally, it may modulate signaling pathways involved in cell proliferation and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazo[1,2-a]pyrimidine: Shares a similar core structure but differs in the substitution pattern.
Pyrimidine derivatives: These compounds also exhibit a wide range of biological activities and are used in various therapeutic applications.
Uniqueness
8-(6-chloropyrimidin-4-yl)oxyimidazo[1,2-a]pyridine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for further research and development in medicinal chemistry .
Eigenschaften
Molekularformel |
C11H7ClN4O |
|---|---|
Molekulargewicht |
246.65 g/mol |
IUPAC-Name |
8-(6-chloropyrimidin-4-yl)oxyimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C11H7ClN4O/c12-9-6-10(15-7-14-9)17-8-2-1-4-16-5-3-13-11(8)16/h1-7H |
InChI-Schlüssel |
HIDWWNGULXBGAJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN2C=CN=C2C(=C1)OC3=CC(=NC=N3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-cyano-N-[1-[1-ethyl-6-(trifluoromethyl)benzimidazol-2-yl]ethyl]benzenesulfonamide](/img/structure/B13864854.png)
![4-amino-N-(3-methyl-2H-indazol-6-yl)thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13864857.png)
![2,3-Dihydro-5,6-dimethoxy-2-[(1-oxido-4-pyridinyl)methylene]-1H-inden-1-one](/img/structure/B13864862.png)


![2-Bromo-6-(hydroxymethyl)-7-methyl-6,7-dihydroimidazo[1,2-a]pyrazin-8(5H)-one](/img/structure/B13864887.png)





![3-[(4-propylphenyl)sulfamoyl]benzoic Acid](/img/structure/B13864920.png)

